Cas no 81025-04-9 (Lactitol monohydrate)

Lactitol monohydrate (d-lactitol Monohydrate) is a carbohydrate analog of lactulose, which has the potential to be used in the study of constipation and hepatic encephalopathy Lactitol monohydrate is a sugar alcohol used as an alternative sweetener
Lactitol monohydrate structure
Lactitol monohydrate structure
Product Name:Lactitol monohydrate
CAS No:81025-04-9
Molecular Formula:C12H26O12
Molecular Weight:362.327645778656
MDL:MFCD00150767
CID:90791
PubChem ID:24896345

Lactitol monohydrate Properties

Names and Identifiers

    • Lactitol
    • D-lactite monohydrate
    • 4-O-beta-D-Galactopyranosyl-D-glucitol
    • Lactitol monohydrate
    • D-Lactitol monohydrate
    • 4-O-beta-D-Galactopyranosyl-D-glucitol hydrate
    • Lactitol (monohydrate)
    • 4-O-beta-D-Galactopyranosyl-D-glucitol monohydrate
    • UH2K6W1Y64
    • D-Glucitol, 4-O-beta-D-galactopyranosyl-, monohydrate
    • SMR000499577
    • Lactitol hydrate
    • Portolac (TN)
    • lactitol-monohydrate
    • C12H24O11.H2O
    • Lactitol hydrate (JAN)
    • DSSTox_CID_27028
    • DSSTox_RID_82049
    • DSSTox_GSID_47028
    • MLS001361361
    • MLS001076675
    • MLS002207095
    • DT
    • CAS-81025-04-9
    • Tox21_302283
    • (2S,3R,4R,5R)-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hexane-1,2,3,5,6-pentol hydrate
    • DTXCID4027028
    • 81025-04-9
    • MFCD00150767
    • NSC-759131
    • (2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate
    • CCG-268187
    • AKOS016000313
    • LACTITOL MONOHYDRATE [WHO-DD]
    • D70309
    • s5282
    • AS-57306
    • CHEMBL1200429
    • LACTITOL MONOHYDRATE [MI]
    • NCGC00256064-01
    • DTXSID6047028
    • Lactitol, United States Pharmacopeia (USP) Reference Standard
    • Lactitol monohydrate, European Pharmacopoeia (EP) Reference Standard
    • Lactitol monohydrate; 4-O-(beta-d-Galactopyranosyl)-d-glucitol monohydrate
    • A864616
    • LACTITOL MONOHYDRATE [II]
    • (2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol,hydrate
    • NSC 759131
    • LXMBXZRLTPSWCR-XBLONOLSSA-N
    • (2S,3R,4R,5R)-4-(((2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol hydrate
    • LACTITOL HYDRATE [JAN]
    • HY-B1389
    • D-GLUCITOL, 4-O-.BETA.-D-GALACTOPYRANOSYL-, MONOHYDRATE
    • SCHEMBL230581
    • D02039
    • HMS2231O06
    • LACTITOL MONOHYDRATE [EP MONOGRAPH]
    • Q27291076
    • D-Lactitol monohydrate, ~99%
    • (2S,3R,4R,5R)-4-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)hexane-1,2,3,5,6-pentaol hydrate
    • pizensy
    • BLI-400
    • CS-4859
    • UNII-UH2K6W1Y64
    • D-Glucitol, 4-O-β-D-galactopyranosyl-, monohydrate (9CI)
    • 4-O-β-D-Galactopyranosyl-D-glucitol monohydrate
    • Exportal
    • MDL: MFCD00150767
    • InChIKey: LXMBXZRLTPSWCR-XBLONOLSSA-N
    • Inchi: 1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1
    • SMILES: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)[C@H]([C@H](O)CO)[C@H](O)[C@@H](O)CO.O

Computed Properties

  • Exact Mass: 362.142
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 12
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 362.142
  • Heavy Atom Count: 24
  • Complexity: 343
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 202

Experimental Properties

  • LogP: -5.82550
  • PSA: 209.76000
  • Merck: 14,5340
  • Refractive Index: 1.634
  • Water Partition Coefficient: Soluble in water.
  • Boiling Point: 788.5°C at 760 mmHg
  • Melting Point: 95-98 °C (lit.)
  • Flash Point: 430.7 °C
  • Color/Form: White crystals
  • Solubility: Not determined
  • Specific Rotation: D22 +12.3°
  • Density: 1.69

Lactitol monohydrate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AC33685-10g
Lactitol monohydrate
81025-04-9 98% +(contains <10%H2O)
10g
$19.00
Aaron
AR00515T-5g
Lactitol monohydrate
81025-04-9
5g
$11.00 2025-02-11
abcr
AB125930-1 g
Lactitol monohydrate, 98%; .
81025-04-9 98%
1 g
€98.90 2023-07-20
Ambeed
A1473805-5g
Lactitol hydrate
81025-04-9 98%
5g
$34.00 2022-05-16
Chemenu
CM525679-25g
Lactitol hydrate
81025-04-9 98%
25g
$118 2024-07-23
eNovation Chemicals LLC
D279763-5g
Lactitol monohydrate
81025-04-9 97%
5g
$200 2022-10-13
Fluorochem
215185-1g
Lactitol monohydrate
81025-04-9 95%
1g
£21.00 2022-03-01
Key Organics Ltd
AS-57306-1MG
(2S,3R,4R,5R)-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hexane-1,2,3,5,6-pentol hydrate
81025-04-9 >97%
1mg
£36.00 2025-02-09
MedChemExpress
HY-B1389-10mM*1mLinDMSO
Lactitol monohydrate
81025-04-9 ≥98.0%
10mM*1mLinDMSO
¥550 2022-09-30
S e l l e c k ZHONG GUO
S5282-25mg
Lactitol monohydrate
81025-04-9 98%
25mg
¥794.54 2023-09-15

Lactitol monohydrate Suppliers

Shanghai HuicH Biotech Co., Ltd
Audited Supplier Audited Supplier
(CAS:81025-04-9)
MR./MRS.:WEN JUN
Phone:18018625233
Email:wen.jun@e-biochem.com
J&K Scientific
Audited Supplier Audited Supplier
(CAS:81025-04-9)
MR./MRS.:ZHAI XIAN SHENG
Phone:18210857532
Email:xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:81025-04-9)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:81025-04-9)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com

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Amadis Chemical Company Limited
(CAS:81025-04-9)Lactitol monohydrate
A864616
Purity:99%
Quantity:5g
Price($):191.0